molecular formula C11H13ClO2 B8731613 1-(4-Chlorophenoxy)-3-methylbutan-2-one CAS No. 97050-38-9

1-(4-Chlorophenoxy)-3-methylbutan-2-one

Cat. No.: B8731613
CAS No.: 97050-38-9
M. Wt: 212.67 g/mol
InChI Key: HUWAUIRWWLNUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenoxy)-3-methylbutan-2-one is an organic compound characterized by a ketone group at the second carbon of a branched butanone chain, substituted with a 4-chlorophenoxy group. This structure confers unique physicochemical properties, including moderate polarity and lipophilicity, making it relevant in agrochemical and pharmaceutical research.

Properties

CAS No.

97050-38-9

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-methylbutan-2-one

InChI

InChI=1S/C11H13ClO2/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3

InChI Key

HUWAUIRWWLNUOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone)

  • Structure: Features a 1,2,4-triazole ring replacing the methyl group at position 1 of the butanone chain.
  • Applications : Broad-spectrum fungicide used in agriculture to control powdery mildew and rusts .
  • Regulatory Status : Subject to EPA tolerances for residues on crops like raspberries .
  • Key Difference : The triazole ring enhances antifungal activity by inhibiting ergosterol biosynthesis, a mechanism absent in the target compound .

Climbazole (1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethyl-2-butanone)

  • Structure : Contains an imidazole ring instead of a triazole.
  • Applications : Antifungal agent in cosmetics (e.g., anti-dandruff shampoos).
  • Regulatory Status : Restricted in the EU and South African markets unless compliant with specific safety thresholds .
  • Key Difference: The imidazole moiety targets fungal cytochrome P450 enzymes, offering a distinct mode of action compared to the non-heterocyclic target compound .

1-(4-Methoxyphenyl)-3-methylbutan-2-one

  • Structure: Methoxy group replaces the chlorophenoxy substituent.
  • Applications : Research chemical in materials science and pharmaceuticals (exact uses unspecified) .
  • Key Difference: The methoxy group reduces electronegativity and alters solubility (logP ≈ 2.8 vs. ~3.2 for the chlorophenoxy analogue), impacting bioavailability .

1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one

  • Structure : Hydroxy and methyl groups on the phenyl ring.
  • Applications: Potential use in fragrance synthesis due to phenolic stability.
  • Key Difference: The hydroxy group increases hydrogen-bonding capacity, enhancing water solubility (1.2 g/L vs. 0.5 g/L for the chlorophenoxy derivative) .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) LogP Solubility (Water) Key Substituents
1-(4-Chlorophenoxy)-3-methylbutan-2-one 212.67 ~3.2 0.5 g/L 4-Cl-phenoxy, methyl
Triadimefon 293.75 3.8 0.07 g/L 4-Cl-phenoxy, triazole
Climbazole 292.76 4.1 0.1 g/L 4-Cl-phenoxy, imidazole
1-(4-Methoxyphenyl)-3-methylbutan-2-one 192.25 2.8 1.5 g/L 4-methoxy, methyl
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one 192.26 2.5 1.2 g/L 4-hydroxy-3-methyl, methyl

Data derived from PubChem, pharmacological handbooks, and supplier catalogs .

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